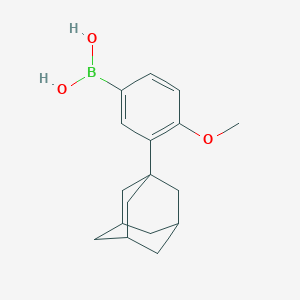

3-(1-Adamantyl)-4-methoxyphenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(1-adamantyl)-4-methoxyphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BO3/c1-21-16-3-2-14(18(19)20)7-15(16)17-8-11-4-12(9-17)6-13(5-11)10-17/h2-3,7,11-13,19-20H,4-6,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZOBRFHRPQGAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)C23CC4CC(C2)CC(C4)C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630996 | |

| Record name | [4-Methoxy-3-(tricyclo[3.3.1.1~3,7~]decan-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459423-32-6 | |

| Record name | [4-Methoxy-3-(tricyclo[3.3.1.1~3,7~]decan-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Adamantyl-4-Methoxyphenyl Boronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(1-Adamantyl)-4-methoxyphenylboronic acid (CAS: 459423-32-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(1-adamantyl)-4-methoxyphenylboronic acid, a key intermediate in organic synthesis, particularly in the pharmaceutical industry. This document consolidates its chemical and physical properties, detailed synthesis protocols, and its primary application in Suzuki-Miyaura cross-coupling reactions. Furthermore, it explores the significance of the adamantyl and boronic acid moieties in the broader context of drug discovery and medicinal chemistry.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1] Its key identifiers and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 459423-32-6 | [2] |

| Molecular Formula | C17H23BO3 | [2] |

| Molecular Weight | 286.17 g/mol | [2] |

| IUPAC Name | [3-(1-Adamantyl)-4-methoxyphenyl]boronic acid | [2] |

| Synonyms | 3-(Adamantan-1-yl)-4-methoxyphenylboronic acid, 3-(1-Adamantyl)-4-methoxybenzeneboronic acid | [2][3] |

| Melting Point | 239-242 °C | [3][4] |

| Boiling Point | 475.0 ± 55.0 °C (Predicted) | [3] |

| Density | 1.20 ± 0.1 g/cm3 (Predicted) | [3] |

| pKa | 8.94 ± 0.10 (Predicted) | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

Synthesis of this compound

The synthesis of this compound is a critical step in the production of several active pharmaceutical ingredients, most notably Adapalene.[5][6] The primary synthetic route involves the reaction of a Grignard reagent derived from 2-(1-adamantyl)-4-bromoanisole with a trialkyl borate.[5] Several variations of this method have been developed to improve yield and industrial applicability.

A significant challenge in the synthesis is the low yield often obtained, with early methods reporting yields not exceeding 12%.[5] The main disadvantage of earlier methods was the need for very low temperatures (-78°C) for metallation and transmetallation reactions, which complicates industrial-scale production.[5] More recent developments have focused on optimizing the Grignard reagent formation, surprisingly finding that the reaction can be performed at higher temperatures (0 to +5 °C) with the addition of lithium chloride (LiCl), leading to significantly improved yields.[5]

Below is a table summarizing the impact of different reaction conditions on the yield of this compound, based on the reaction of 2-(1-adamantyl)-4-bromoanisole with trimethylborate.

| Reaction Conditions | Yield (%) | Reference(s) |

| Grignard reagent formation without LiCl | 3 | [5] |

| Grignard reagent formation with 0.1 eq. LiCl | 7 | [5] |

| Grignard reagent formation with 1 eq. LiCl | 48 | [5] |

| Grignard reagent formation with 2 eq. LiCl | 63 | [5] |

| Grignard reagent formation with 3 eq. LiCl | 62 | [5] |

| Reaction at -70°C | 69 | [5] |

This protocol describes an optimized, scalable method for preparing this compound.

Materials:

-

2-(1-Adamantyl)-4-bromoanisole

-

Magnesium turnings

-

Lithium chloride (LiCl)

-

1,2-Dibromoethane

-

Trimethyl borate

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl)

-

Toluene

-

n-Heptane

Procedure:

-

A reactor is charged with magnesium turnings, anhydrous THF, and LiCl.

-

A solution of 2-(1-adamantyl)-4-bromoanisole in anhydrous THF is prepared. A small portion of this solution and 1,2-dibromoethane are added to the reactor to initiate the Grignard reaction.

-

The remaining 2-(1-adamantyl)-4-bromoanisole solution is added dropwise to the reactor while maintaining the temperature between 0-5°C.

-

The reaction mixture is stirred at this temperature until the magnesium is consumed.

-

The resulting Grignard reagent is then added to a solution of trimethyl borate in anhydrous THF, cooled to -70°C.

-

The reaction mixture is stirred at -70°C for a specified time and then allowed to warm to room temperature.

-

The reaction is quenched by the addition of aqueous HCl.

-

The organic layer is separated, and the aqueous layer is extracted with toluene.

-

The combined organic layers are washed, dried, and the solvent is evaporated.

-

The crude product is recrystallized from a mixture of toluene and n-heptane to yield this compound.

Caption: Synthesis workflow for this compound.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][7] This reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[8]

In the context of pharmaceutical synthesis, this compound is famously used in the synthesis of Adapalene (6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid), a third-generation topical retinoid used in the treatment of acne.[5][6] In this synthesis, the boronic acid is coupled with a derivative of 6-halo-2-naphthoic acid.[5]

Materials:

-

This compound or a suitable derivative (e.g., pinacol ester)

-

Aryl halide or triflate (e.g., methyl 6-bromo-2-naphthoate)

-

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

-

Base (e.g., Na2CO3, K2CO3, K3PO4)

-

Solvent (e.g., toluene, dioxane, DMF, water mixtures)

Procedure:

-

A reaction vessel is charged with the aryl halide, this compound, the palladium catalyst, and a base.

-

The vessel is flushed with an inert gas (e.g., argon or nitrogen).

-

The solvent is added, and the mixture is degassed.

-

The reaction mixture is heated to a temperature typically ranging from 20°C to 100°C and stirred until the reaction is complete (monitored by TLC or LC-MS).[5]

-

Upon completion, the reaction mixture is cooled to room temperature and filtered.

-

The filtrate is subjected to an aqueous workup, and the organic layer is separated, dried, and concentrated under reduced pressure.

-

The crude product is purified by chromatography or recrystallization.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role of the Adamantane and Boronic Acid Moieties in Drug Discovery

While there is limited information on the direct biological activity of this compound itself, the constituent adamantane and boronic acid moieties are of significant interest in medicinal chemistry.

The Adamantane Moiety:

The adamantane scaffold, a rigid, lipophilic, three-dimensional cage-like structure, is frequently incorporated into drug candidates to enhance their pharmacological properties.[9][10] Its unique structure can influence a molecule's lipophilicity, metabolic stability, and binding affinity.[9]

-

Improved Pharmacokinetics: The bulky adamantyl group can shield adjacent functional groups from metabolic degradation, thereby increasing the drug's stability and plasma half-life.[10][11] Its lipophilicity can also enhance bioavailability.[9][10]

-

Enhanced Target Binding: The defined three-dimensional structure of adamantane can lead to improved binding to biological targets by establishing favorable hydrophobic interactions.[6][12]

-

Examples in Medicine: Numerous approved drugs contain the adamantane moiety, including Amantadine (antiviral and anti-Parkinsonian), Saxagliptin (anti-diabetic), and Adapalene (anti-acne).[10][13] These examples highlight the versatility of the adamantane scaffold in targeting a wide range of diseases.[10]

The Boronic Acid Moiety:

Boronic acids and their derivatives are important functional groups in medicinal chemistry, not only for their role in synthesis but also as pharmacophores themselves.[1]

-

Enzyme Inhibition: The boron atom in boronic acids can form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues in the active sites of enzymes, leading to potent inhibition. This mechanism is exploited in drugs like Bortezomib, a proteasome inhibitor used to treat multiple myeloma.

-

Bioconjugation and Sensing: Boronic acids can form stable complexes with diols, a property utilized in bioconjugation to attach drugs to biomolecules and in the development of sensors for carbohydrates and other diol-containing molecules.[1]

-

Synthetic Versatility: As demonstrated, boronic acids are indispensable reagents in Suzuki-Miyaura coupling and other cross-coupling reactions, enabling the efficient construction of complex molecular architectures required for drug discovery.[1][7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C17H23BO3 | CID 23148592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(1-ADAMANTYL)-4-METHOXYBENZENEBORONIC ACID Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. echemi.com [echemi.com]

- 5. US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid. - Google Patents [patents.google.com]

- 6. New synthesis of 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding of a naphthoic retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. nbinno.com [nbinno.com]

- 10. connectsci.au [connectsci.au]

- 11. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

An In-Depth Technical Guide to the Synthesis of 3-(1-Adamantyl)-4-methoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(1-adamantyl)-4-methoxyphenylboronic acid, a key intermediate in the preparation of various pharmaceutically active compounds, notably as a precursor in the synthesis of Adapalene. This document details the synthetic pathway, experimental protocols, and quantitative data to support researchers in the successful preparation of this versatile building block.

Introduction

This compound is an organoboron compound that serves as a crucial partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its sterically bulky adamantyl group and electron-donating methoxy group influence the electronic and conformational properties of molecules into which it is incorporated. The synthesis of this boronic acid is a critical step in the multi-step synthesis of several compounds of medicinal interest. This guide focuses on a robust and scalable synthetic route commencing from 2-(1-adamantyl)-4-bromoanisole.

Synthetic Pathway Overview

The synthesis of this compound is primarily achieved through a two-step process starting from the readily available 2-(1-adamantyl)-4-bromoanisole. The overall transformation involves the formation of a Grignard reagent followed by its reaction with a trialkyl borate and subsequent hydrolysis to yield the desired boronic acid.

Logical Relationship of the Synthesis:

Caption: Logical flow of the synthesis of this compound.

Experimental Protocols

Synthesis of the Grignard Reagent: 3-(1-Adamantyl)-4-methoxyphenylmagnesium bromide

This procedure outlines the formation of the critical Grignard reagent intermediate. The use of lithium chloride (LiCl) is reported to facilitate the reaction.

Materials:

-

2-(1-Adamantyl)-4-bromoanisole

-

Magnesium turnings

-

Anhydrous Lithium Chloride (LiCl)

-

1,2-Dibromoethane (as initiator)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Dry the magnesium under vacuum with gentle heating and then cool to room temperature under a nitrogen atmosphere.

-

Add anhydrous lithium chloride to the flask.

-

In a separate flask, dissolve 2-(1-adamantyl)-4-bromoanisole in anhydrous THF.

-

Add a small amount of the 2-(1-adamantyl)-4-bromoanisole solution to the magnesium turnings.

-

Initiate the reaction by adding a few drops of 1,2-dibromoethane. The reaction is indicated by a gentle reflux.

-

Once the reaction has initiated, add the remaining 2-(1-adamantyl)-4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux until the magnesium is consumed.

-

Cool the resulting solution of 3-(1-adamantyl)-4-methoxyphenylmagnesium bromide to the desired temperature for the next step.

Synthesis of this compound

This protocol describes the reaction of the Grignard reagent with a trialkyl borate to form the boronic acid.

Materials:

-

Solution of 3-(1-adamantyl)-4-methoxyphenylmagnesium bromide in THF

-

Trialkyl borate (e.g., trimethyl borate, triisopropyl borate)

-

Anhydrous Tetrahydrofuran (THF)

-

Aqueous Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) for workup

-

Ethyl acetate for extraction

Procedure:

-

In a separate dry, three-necked flask under a nitrogen atmosphere, prepare a solution of the trialkyl borate in anhydrous THF.

-

Cool the trialkyl borate solution to a low temperature (typically between -70°C and 0°C).

-

Slowly add the previously prepared Grignard reagent solution to the cooled trialkyl borate solution via a cannula or dropping funnel, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Quench the reaction by carefully adding aqueous acid (e.g., 10% HCl or H₂SO₄) with vigorous stirring.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or precipitation.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the results from various reported syntheses of this compound, highlighting the impact of different reagents and conditions on the reaction yield.

| Starting Material | Grignard Additive (Eq.) | Borate Ester | Reaction Temp. (°C) | Yield (%) | Melting Point (°C) | Reference |

| 2-(1-Adamantyl)-4-bromoanisole | None | Trimethyl borate | 0 to +5 | 3 | ~300 | [1] |

| 2-(1-Adamantyl)-4-bromoanisole | LiCl (0.1) | Trimethyl borate | 0 to +5 | 7 | ~300 | [1] |

| 2-(1-Adamantyl)-4-bromoanisole | LiCl (1.0) | Trimethyl borate | 0 to +5 | 48 | ~300 | [1] |

| 2-(1-Adamantyl)-4-bromoanisole | LiCl (2.0) | Trimethyl borate | 0 to +5 | 63 | ~300 | [1] |

| 2-(1-Adamantyl)-4-bromoanisole | LiCl (3.0) | Trimethyl borate | 0 to +5 | 62 | ~300 | [1] |

| 2-(1-Adamantyl)-4-bromoanisole | None | Trimethyl borate | -70 | 69 | ~300 | [1] |

| 2-(1-Adamantyl)-4-bromoanisole | None | Triisopropyl borate | 0 to +5 | 51 | ~300 | [1] |

| 2-(1-Adamantyl)-4-bromoanisole | None | Tributyl borate | 0 to +5 | 56 | ~300 | [1] |

Application in Suzuki-Miyaura Coupling

This compound is a key reactant in the Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction. This reaction is central to the synthesis of Adapalene, where the boronic acid is coupled with a naphthoic acid derivative.

Signaling Pathway of Suzuki-Miyaura Coupling:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The synthesis of this compound via a Grignard reagent intermediate is a well-established and scalable method. The reaction yield is significantly influenced by the presence of additives such as lithium chloride and the choice of the borate ester. This technical guide provides the necessary details for researchers and drug development professionals to successfully synthesize this important building block and utilize it in further synthetic applications, such as the Suzuki-Miyaura coupling. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is paramount for achieving high yields and purity.

References

A Technical Guide to the Physical Properties of Adamantyl-Containing Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of adamantyl-containing boronic acids, a class of compounds of significant interest in medicinal chemistry and materials science. The unique steric and electronic properties conferred by the bulky adamantyl group, combined with the versatile reactivity of the boronic acid moiety, make these molecules valuable building blocks for the development of novel therapeutics and functional materials. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of important biological pathways and experimental workflows involving these compounds.

Quantitative Physical Properties

The incorporation of an adamantyl group significantly influences the physicochemical properties of boronic acids, primarily affecting their solubility, lipophilicity, and melting point. Below is a summary of available quantitative data for representative adamantyl-containing boronic acids.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) |

| 1-Adamantylboronic acid | 660427-99-6 | C₁₀H₁₇BO₂ | 180.05[1] | Not available | ~9 |

| [4-(Adamantan-1-yl)phenyl]boronic acid | 1527479-23-7 | C₁₆H₂₁BO₂ | 256.15[2][3] | Not available | ~9 |

| 3-(1-Adamantyl)-4-methoxybenzeneboronic acid | 459423-32-6 | C₁₇H₂₃BO₃ | 286.17[4][5] | 239-242[4][5][6][7][8] | 8.94 ± 0.10[4][8] |

Solubility Profile:

The lipophilic nature of the adamantyl cage generally leads to low aqueous solubility for adamantyl-containing boronic acids. Their solubility is significantly higher in organic solvents.

| Compound | Solvent | Solubility |

| General Adamantyl-containing Boronic Acids | Water | Low |

| Organic Solvents (e.g., THF, Dioxane, Chloroform) | Soluble |

The solubility of boronic acids can be influenced by pH. At pH values above their pKa, they are converted to the more soluble anionic tetrahedral boronate form.[9][11]

Experimental Protocols

Detailed methodologies are crucial for the synthesis, purification, and characterization of adamantyl-containing boronic acids.

Synthesis of [4-(Adamantan-1-yl)phenyl]boronic acid via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of [4-(Adamantan-1-yl)phenyl]boronic acid.

Materials:

-

1-Bromoadamantane

-

4-Formylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, combine 1-bromoadamantane (1.0 eq), 4-formylphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Add a 4:1 mixture of toluene and ethanol to the flask.

-

Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and add water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure [4-(Adamantan-1-yl)phenyl]boronic acid.

Determination of pKa by UV-Vis Spectrophotometry

This method is based on the change in the UV-Vis spectrum of the boronic acid as a function of pH.

Materials:

-

Adamantyl-containing boronic acid

-

Buffer solutions of known pH (ranging from 2 to 12)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of the adamantyl-containing boronic acid in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of solutions with a constant concentration of the boronic acid in different buffer solutions covering a wide pH range.

-

Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each solution.

-

Identify a wavelength where the absorbance changes significantly with pH.

-

Plot the absorbance at this wavelength against the pH.

-

The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, the data can be fitted to the Henderson-Hasselbalch equation.

Determination of Aqueous Solubility by the Shake-Flask Method

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

Adamantyl-containing boronic acid

-

Distilled water (or other solvent of interest)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Add an excess amount of the solid adamantyl-containing boronic acid to a known volume of water in a sealed vial.

-

Place the vial in a shaking incubator at a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension to separate the solid from the saturated solution.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Determine the concentration of the dissolved boronic acid in the aliquot using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

The measured concentration represents the equilibrium solubility of the compound at that temperature.

Single-Crystal X-ray Diffraction Analysis

This technique provides detailed information about the three-dimensional atomic and molecular structure of a crystalline compound.

Procedure:

-

Crystal Growth: Grow single crystals of the adamantyl-containing boronic acid suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

-

Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected by a detector. The crystal is rotated to collect a complete dataset of diffraction intensities.

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to obtain an initial electron density map.

-

Structure Refinement: The initial model of the crystal structure is refined by least-squares methods to improve the fit between the calculated and observed diffraction data. This process yields the final atomic coordinates, bond lengths, bond angles, and other structural parameters.

Visualizations

Signaling Pathway: Proteasome Inhibition

Adamantyl-containing boronic acids have been investigated as inhibitors of the proteasome, a key component of the ubiquitin-proteasome pathway, which is crucial for protein degradation and cellular homeostasis.[12] Inhibition of the proteasome can lead to the accumulation of pro-apoptotic factors, making it a target for cancer therapy.

References

- 1. 1-Adamantylboronic acid | C10H17BO2 | CID 67039841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. [4-(Adamantan-1-yl)phenyl]boronic acid | C16H21BO2 | CID 67506962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 459423-32-6 CAS MSDS (3-(1-ADAMANTYL)-4-METHOXYBENZENEBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 3-(1-Adamantyl)-4-methoxyphenylboronic acid | CAS 459423-32-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. eforu-materials.com [eforu-materials.com]

- 8. 3-(1-ADAMANTYL)-4-METHOXYBENZENEBORONIC ACID Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. mdpi.com [mdpi.com]

- 10. The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(1-Adamantyl)-4-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of 3-(1-Adamantyl)-4-methoxyphenylboronic acid, a key organoboron intermediate in synthetic organic chemistry. This document details its molecular structure, physicochemical properties, and a robust synthesis protocol. Furthermore, it elucidates its primary application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the synthesis of Adapalene, a third-generation retinoid. The mechanism of this critical reaction and the biological significance of its downstream product are also discussed, supported by structured data and workflow visualizations to facilitate understanding and application in research and drug development.

Introduction

This compound is a bifunctional organic compound featuring a bulky, lipophilic adamantyl group, a methoxy-substituted phenyl ring, and a reactive boronic acid moiety.[1] The unique combination of these structural features makes it a valuable building block, particularly in medicinal chemistry. The adamantane cage is a well-known pharmacophore that can enhance the lipophilicity and metabolic stability of drug candidates, often improving their pharmacokinetic profiles.[2] The boronic acid group is a versatile functional handle for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction.[3]

This compound is of significant interest as it serves as a crucial precursor in the synthesis of Adapalene, a potent and selective retinoic acid receptor (RAR) agonist used in the topical treatment of acne vulgaris.[2] This guide aims to provide a detailed technical resource for professionals engaged in synthetic chemistry and drug discovery.

Molecular Structure and Properties

The molecular structure of this compound consists of a central benzene ring substituted at the 1, 3, and 4 positions. A boronic acid group [-B(OH)₂] is attached at position 1, an adamantyl group at position 3, and a methoxy group (-OCH₃) at position 4.

Caption: 2D Molecular Structure of the title compound.

Physicochemical Data

Quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 459423-32-6 | [1][4] |

| Molecular Formula | C₁₇H₂₃BO₃ | [1][4] |

| Molecular Weight | 286.17 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 239-242 °C | [4] |

| Boiling Point (Predicted) | 475.0 ± 55.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.20 ± 0.1 g/cm³ | [4] |

| pKa (Predicted) | 8.94 ± 0.10 | [4] |

| Storage Conditions | Inert atmosphere, 2-8°C | [4] |

Spectroscopic Data

While detailed, publicly available 1H and 13C NMR spectra with peak assignments are scarce, commercial suppliers indicate the availability of comprehensive analytical data (NMR, HPLC, LC-MS) upon request.[5] For drug development and regulatory purposes, acquiring certified reference standards and their associated analytical data is essential.

Synthesis Protocol

The synthesis of this compound is typically achieved via a Grignard reaction, starting from the corresponding bromo-precursor, 1-(5-Bromo-2-methoxyphenyl)adamantane. The stability of the intermediate Grignard reagent can be enhanced by the addition of lithium chloride.[2]

Synthesis Workflow

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

The following protocol is adapted from published literature and patents.[2][6]

Materials:

-

1-(5-Bromo-2-methoxyphenyl)adamantane

-

Magnesium (Mg) filings

-

Lithium Chloride (LiCl), anhydrous

-

1,2-Dibromoethane (for activation)

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate [B(OCH₃)₃] or Triisopropyl borate [B(OCH(CH₃)₂)₃]

-

Hydrochloric acid (HCl) solution

-

Diethyl ether

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Formation:

-

To a dry, argon-purged flask, add magnesium filings (0.33 mol) and anhydrous THF (200 ml).

-

Add ground, anhydrous LiCl (0.19 mol).

-

Initiate the reaction by adding a small amount of 1,2-dibromoethane (0.06 mol) with intense stirring.

-

Once the activation reaction subsides, a solution of 1-(5-Bromo-2-methoxyphenyl)adamantane (0.16 mol) in anhydrous THF (400 ml) is added dropwise at a rate sufficient to maintain a gentle reflux.

-

After the addition is complete, continue stirring the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Boronation:

-

Cool the reaction mixture to -70°C in a dry ice/acetone bath.

-

Slowly add a solution of trimethyl borate (0.24 mol) in anhydrous THF (100 ml) to the Grignard reagent, maintaining the temperature below -60°C.

-

After the addition, allow the mixture to slowly warm to room temperature and stir for 12-16 hours.

-

-

Hydrolysis and Workup:

-

Cool the reaction mixture in an ice bath and carefully quench by the slow addition of 1M HCl solution until the mixture is acidic.

-

Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvents under reduced pressure.

-

-

Purification:

Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a C-C bond between the arylboronic acid and an aryl or vinyl halide/triflate, and is a cornerstone of modern organic synthesis due to its high functional group tolerance and mild reaction conditions.[7]

Catalytic Cycle of Suzuki-Miyaura Coupling

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (R¹-X) bond, forming a Pd(II) complex.[7]

-

Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic group (R²) to the palladium center, displacing the halide (X).[9]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst which re-enters the cycle.[7]

Relevance in Drug Development: Synthesis of Adapalene

This compound is a pivotal intermediate for Adapalene.[2] In this synthesis, it is coupled with a derivative of 6-bromo-2-naphthoic acid. Adapalene functions by binding to retinoic acid receptors (RARs), specifically RARβ and RARγ, which are nuclear hormone receptors that act as ligand-activated transcription factors.

Retinoid Signaling Pathway

The binding of a retinoid like Adapalene to RARs initiates a cascade of molecular events that modulate gene expression, leading to changes in cellular differentiation, proliferation, and inflammation.

References

- 1. This compound | C17H23BO3 | CID 23148592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. echemi.com [echemi.com]

- 5. 459423-32-6 | this compound | Organoborons | Ambeed.com [ambeed.com]

- 6. US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid. - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide on 3-(1-Adamantyl)-4-methoxyphenylboronic acid

This technical guide provides a comprehensive overview of the spectroscopic data and synthesis of 3-(1-Adamantyl)-4-methoxyphenylboronic acid, a key intermediate in the synthesis of various compounds of pharmaceutical interest. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties

| Property | Value |

| CAS Number | 459423-32-6[1] |

| Molecular Formula | C₁₇H₂₃BO₃[1] |

| Molecular Weight | 286.17 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 239-242 °C[2][3] |

Spectroscopic Data

Due to the limited availability of publicly accessible spectra for this compound, the following data is a combination of reported information and predicted values based on the analysis of its structural analogues, primarily 4-methoxyphenylboronic acid and adamantane derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum is crucial for confirming the presence of the aromatic, methoxy, and adamantyl protons and their respective chemical environments.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| B(OH)₂ | 1.5 - 2.5 | br s | 2H |

| Adamantyl-H (CH₂) | 1.70 - 1.85 | m | 12H |

| Adamantyl-H (CH) | 2.05 - 2.15 | br s | 3H |

| Methoxy (OCH₃) | 3.8 - 3.9 | s | 3H |

| Aromatic-H | 6.8 - 7.0 | d | 1H |

| Aromatic-H | 7.6 - 7.8 | dd | 1H |

| Aromatic-H | 7.8 - 7.9 | d | 1H |

Note: The chemical shifts are predicted and may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Adamantyl-C (CH₂) | 29 - 30 |

| Adamantyl-C (CH) | 36 - 37 |

| Adamantyl-C (quaternary) | 40 - 42 |

| Methoxy (OCH₃) | 55 - 56 |

| Aromatic-C | 110 - 112 |

| Aromatic-C | 135 - 137 |

| Aromatic-C | 138 - 140 |

| Aromatic-C (C-B) | 130 - 135 (broad) |

| Aromatic-C (C-OCH₃) | 160 - 162 |

| Aromatic-C (C-Adamantyl) | 145 - 147 |

Note: The chemical shift for the carbon attached to boron (C-B) is often broad due to quadrupolar relaxation of the boron nucleus.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| m/z | Predicted Assignment |

| 286 | [M]⁺ (Molecular Ion) |

| 268 | [M - H₂O]⁺ |

| 243 | [M - B(OH)₂]⁺ |

| 135 | [Adamantyl]⁺ |

Note: The fragmentation pattern is predicted based on the structure and may show other characteristic fragments.

Infrared (IR) Spectroscopy

The IR spectrum helps in identifying the functional groups present in the molecule.

| Wave Number (cm⁻¹) | Assignment |

| 3200 - 3600 (broad) | O-H stretch (from B(OH)₂)[4] |

| 2850 - 3000 | C-H stretch (adamantyl and aromatic)[5] |

| 1600 - 1610 | C=C stretch (aromatic)[5] |

| 1300 - 1400 | B-O stretch |

| 1240 - 1260 | C-O stretch (aryl ether) |

| 1000 - 1100 | B-C stretch |

Experimental Protocol: Synthesis

The synthesis of this compound is typically achieved through a Grignard reaction, as detailed in the literature.[6][7]

Workflow for the Synthesis of this compound

Detailed Methodology

Materials:

-

1-(3-Bromo-4-methoxyphenyl)adamantane

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (crystal)

-

Triisopropyl borate

-

Hydrochloric acid (aqueous solution)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Grignard Reagent Formation:

-

A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings.

-

A crystal of iodine is added to activate the magnesium.

-

A solution of 1-(3-Bromo-4-methoxyphenyl)adamantane in anhydrous THF is added dropwise to the magnesium suspension under a nitrogen atmosphere.

-

The reaction mixture is gently heated to initiate the Grignard reaction, which is evidenced by the disappearance of the iodine color and gentle refluxing. The mixture is then stirred until the magnesium is consumed.

-

-

Borylation:

-

The Grignard reagent solution is cooled to -78 °C in a dry ice/acetone bath.

-

A solution of triisopropyl borate in anhydrous THF is added dropwise to the cooled Grignard reagent, maintaining the temperature below -70 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

-

Hydrolysis and Workup:

-

The reaction mixture is cooled in an ice bath, and an aqueous solution of hydrochloric acid is slowly added to hydrolyze the borate ester.

-

The resulting mixture is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

-

Purification:

-

The crude product is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield this compound as a white solid.

-

Characterization Workflow

The following diagram outlines the typical workflow for the characterization of the synthesized this compound.

References

- 1. This compound | C17H23BO3 | CID 23148592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 459423-32-6 CAS MSDS (3-(1-ADAMANTYL)-4-METHOXYBENZENEBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid. - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

The Adamantyl Group: A Double-Edged Sword in Boronic Acid Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of sterically demanding moieties into drug candidates and functional materials is a widely employed strategy to modulate their physicochemical properties, metabolic stability, and biological activity. Among these, the adamantyl group, a rigid and bulky hydrocarbon cage, has garnered significant attention. When appended to a boronic acid, the adamantyl group exerts profound effects on its reactivity, stability, and utility in synthetic chemistry, particularly in the cornerstone of modern organic synthesis: the Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive analysis of the steric and electronic effects of the adamantyl group on boronic acid reactivity, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Dual Nature of the Adamantyl Group: Steric Hindrance and Electronic Influence

The adamantyl group influences the reactivity of a boronic acid through a combination of steric and electronic effects. Understanding this duality is crucial for predicting and controlling the outcome of chemical reactions.

Steric Effects: A Bulky Guardian

The most prominent feature of the adamantyl group is its significant steric bulk.[1] This three-dimensional cage-like structure imposes considerable steric hindrance around the boronic acid functional group, which can have both beneficial and detrimental consequences.

-

Slower Reaction Rates: The steric congestion created by the adamantyl group can hinder the approach of reactants and catalysts, leading to slower reaction rates in Suzuki-Miyaura cross-coupling reactions compared to less bulky boronic acids like phenylboronic acid.[2] This is particularly evident during the transmetalation step of the catalytic cycle, which is often rate-determining.[3]

-

Increased Selectivity: The steric bulk can enhance the selectivity of a reaction by favoring the formation of a specific product. In cases where multiple reaction pathways are possible, the adamantyl group can block less favorable approaches, leading to higher regioselectivity or stereoselectivity.

-

Enhanced Stability: The adamantyl group can act as a protective shield, sterically hindering pathways for decomposition, such as protodeboronation, where the carbon-boron bond is cleaved by a proton source.[4] This contributes to the enhanced thermal and chemical stability of adamantyl-containing boronic acids.[1]

Electronic Effects: A Subtle Contributor

While the steric effects are dominant, the electronic contribution of the adamantyl group, although less pronounced, is not negligible. The adamantyl group is generally considered to be a weak electron-donating group. This can be quantified by its Hammett substituent constant (σ). The Hammett constant for the 1-adamantyl group is approximately -0.12 to -0.13, indicating its electron-donating nature through induction.[5]

-

Increased Nucleophilicity: The electron-donating nature of the adamantyl group can slightly increase the electron density on the carbon atom attached to the boron, making the boronic acid a slightly better nucleophile in the transmetalation step of the Suzuki-Miyaura coupling. However, this effect is often overshadowed by the more significant steric hindrance.

-

Influence on Acidity: The electronic nature of the substituent on a phenylboronic acid can influence its Lewis acidity (pKa). Electron-donating groups generally increase the pKa, making the boronic acid less acidic.[6][7]

The interplay of these steric and electronic effects is what defines the unique reactivity profile of adamantyl boronic acids.

Quantitative Analysis of Reactivity

Direct quantitative comparisons of the reactivity of adamantyl boronic acids with their non-sterically hindered counterparts are limited in the literature.[8] However, by examining data for other sterically hindered boronic acids and general principles of Suzuki-Miyaura kinetics, we can infer the expected trends.

Table 1: Illustrative Comparison of Relative Initial Rates in Suzuki-Miyaura Coupling

| Boronic Acid Class | Example | Relative Initial Rate (Approx.) | Key Influencing Factor |

| Aryl (Electron-Neutral) | Phenylboronic Acid | ~5.0 | Baseline |

| Aryl (Electron-Rich) | 4-Methoxyphenylboronic Acid | ~7.0 | Accelerated transmetalation |

| Aryl (Electron-Poor) | 4-Trifluoromethylphenylboronic Acid | ~3.0 | Slower transmetalation |

| Primary Alkyl | Ethylboronic Acid | 1.0 | Slower transmetalation of sp³ carbon |

| Secondary Alkyl | Isopropylboronic Acid | ~0.3 | Increased steric hindrance |

| Tertiary Alkyl (Bulky) | 1-Adamantylboronic Acid | < 0.3 (Estimated) | Significant steric hindrance |

Note: The relative initial rates are illustrative and based on general principles. Actual rates are highly dependent on specific reaction conditions (catalyst, ligand, base, solvent, temperature).[2]

Table 2: Representative Yields in Suzuki-Miyaura Coupling with a Sterically Hindered Aryl Halide

| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1-Adamantylboronic acid | 1-Bromo-2,6-dimethylbenzene | Pd(OAc)₂, SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 75 |

| Phenylboronic acid | 1-Bromo-2,6-dimethylbenzene | Pd(OAc)₂, SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 92 |

This table provides a hypothetical comparison based on typical conditions for coupling sterically hindered substrates. Specific experimental data for a direct comparison is scarce.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling with 1-Adamantylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.[8]

Materials:

-

1-Adamantylboronic acid (1.2 - 1.5 equivalents)

-

Aryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Phosphine ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

-

To a flame-dried Schlenk tube or round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, 1-adamantylboronic acid, palladium catalyst, phosphine ligand, and base.

-

Evacuate and backfill the vessel with the inert gas three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol for Assessing the Stability of Adamantyl Boronic Acid by HPLC

This protocol can be adapted to assess stability under various conditions (e.g., different pH, temperature, or in the presence of an oxidant).

Materials:

-

Adamantyl boronic acid

-

HPLC grade solvent (e.g., acetonitrile)

-

HPLC system with a UV or RI detector

-

C18 reverse-phase column

Procedure:

-

Prepare a stock solution of adamantyl boronic acid of known concentration in the chosen solvent.

-

Divide the stock solution into aliquots for different time points or conditions.

-

Store the aliquots under the desired conditions.

-

At each time point, take a sample from the corresponding aliquot and dilute it to a suitable concentration for HPLC analysis.

-

Inject the sample onto the HPLC system.

-

Monitor the peak area of the adamantyl boronic acid. The appearance of new peaks may indicate degradation products.

-

Calculate the percentage of the remaining adamantyl boronic acid relative to the initial time point.

Visualizing the Effects and Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the effects of the adamantyl group on boronic acid reactivity.

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the rate-determining transmetalation step where the steric bulk of the adamantyl group can significantly decrease the reaction rate.

Caption: A summary of the dominant steric and subtle electronic effects exerted by the adamantyl group on the properties and reactivity of boronic acids.

Caption: A generalized experimental workflow for quantitatively assessing the stability of adamantyl boronic acid under various stress conditions.

Conclusion and Future Outlook

The adamantyl group imparts a unique set of properties to boronic acids, primarily driven by its substantial steric bulk. While this steric hindrance often leads to slower reaction kinetics in processes like the Suzuki-Miyaura coupling, it can be strategically exploited to enhance selectivity and improve the stability of the boronic acid. The weak electron-donating nature of the adamantyl group plays a secondary, more subtle role in modulating reactivity.

For researchers in drug discovery and materials science, adamantyl boronic acids represent valuable building blocks. Their enhanced stability can be advantageous in multi-step syntheses and for the long-term storage of intermediates. The challenge of slower reactivity can often be overcome by careful optimization of reaction conditions, including the use of highly active catalyst systems and appropriate ligands.

Future research in this area should focus on obtaining more direct and comprehensive quantitative data to precisely model the reactivity of adamantyl boronic acids. Computational studies could provide deeper insights into the transition state geometries and activation energies, further elucidating the interplay between steric and electronic effects. The development of new catalytic systems specifically designed to accommodate bulky substrates will also be crucial in expanding the synthetic utility of this important class of organoboron reagents. By harnessing the unique characteristics of the adamantyl group, chemists can continue to develop novel and efficient synthetic methodologies for the creation of complex and valuable molecules.

References

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 6. researchgate.net [researchgate.net]

- 7. scholar.unair.ac.id [scholar.unair.ac.id]

- 8. benchchem.com [benchchem.com]

Stability and Storage of 3-(1-Adamantyl)-4-methoxyphenylboronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(1-Adamantyl)-4-methoxyphenylboronic acid. The information presented herein is crucial for ensuring the integrity and reactivity of this compound in research and development applications. The guidance is based on the known chemical properties of arylboronic acids and available data for the specific compound.

Chemical Properties and Structure

This compound is an organic compound containing a bulky adamantyl group and a methoxy group on the phenyl ring, ortho and para to the boronic acid moiety, respectively. Its chemical structure plays a significant role in its reactivity and stability.

Molecular Formula: C₁₇H₂₃BO₃ Molecular Weight: 286.18 g/mol [1] Appearance: White to off-white solid

Stability Profile

Based on available safety data, this compound is considered stable under normal laboratory conditions.[1] However, like other arylboronic acids, it is susceptible to degradation under specific environmental conditions. The primary degradation pathways for arylboronic acids include protodeboronation and oxidation.

Key Factors Influencing Stability:

| Factor | Influence on Stability |

| Moisture/Humidity | Promotes hydrolysis and can facilitate protodeboronation.[2][3] |

| Temperature | Elevated temperatures can accelerate degradation. Avoid excess heat.[1] |

| Light | Exposure to light, particularly UV, can potentially lead to degradation. |

| pH | Stability is pH-dependent; basic conditions can promote protodeboronation.[2][3] |

| Oxygen/Oxidizing Agents | Arylboronic acids can be susceptible to oxidation.[4] |

Recommended Storage and Handling

To maintain the quality and shelf-life of this compound, the following storage and handling procedures are recommended:

Recommended Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C or Room Temperature | To minimize thermal degradation. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation. |

| Container | Tightly sealed, opaque container | To protect from moisture and light. |

| Location | Dry and well-ventilated place | To avoid moisture absorption and ensure safety.[1] |

Handling Precautions:

-

Handle in accordance with good industrial hygiene and safety practices.[1]

-

Avoid formation of dust.[1]

-

Ensure adequate ventilation.[1]

-

Wear appropriate personal protective equipment (PPE), including gloves and eye protection.

-

Wash hands thoroughly after handling.

Degradation Pathways

The principal degradation pathway for arylboronic acids is protodeboronation, which involves the cleavage of the carbon-boron bond and its replacement with a hydrogen atom. This process is often catalyzed by acid or base and can be accelerated by the presence of water.

References

Adamantyl Phenylboronic Acids: A Technical Guide to Synthesis, Applications, and Core Data

For Researchers, Scientists, and Drug Development Professionals

The fusion of the bulky, lipophilic adamantyl cage with the versatile phenylboronic acid moiety has given rise to a class of molecules with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive review of the synthesis, applications, and key quantitative data of adamantyl phenylboronic acids, offering a valuable resource for researchers and professionals in drug development and related fields.

Core Concepts: The Adamantyl Phenylboronic Acid Scaffold

Adamantyl phenylboronic acids are characterized by the presence of a rigid, three-dimensional adamantane group attached to a phenyl ring, which in turn bears a boronic acid (-B(OH)₂) functional group. This unique combination of structural features imparts several advantageous properties:

-

Lipophilicity and Membrane Permeability: The adamantane cage is highly lipophilic, which can enhance the ability of these molecules to cross cell membranes, a crucial factor in drug design.[1]

-

Steric Hindrance: The bulkiness of the adamantyl group can provide steric hindrance, influencing the binding selectivity of the molecule to biological targets such as enzymes.[1]

-

Reversible Covalent Bonding: The phenylboronic acid moiety is capable of forming reversible covalent bonds with 1,2- and 1,3-diols, a property that is central to their application as sensors and in drug delivery systems.[2][3]

-

Stability: The adamantane structure is exceptionally stable, contributing to the overall robustness of the molecule.

Synthesis of Adamantyl Phenylboronic Acids

The synthesis of adamantyl phenylboronic acids primarily relies on two well-established organometallic reactions: the Suzuki-Miyaura coupling and the Grignard reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. In the context of adamantyl phenylboronic acids, this typically involves the reaction of an adamantyl halide with a phenylboronic acid derivative or vice versa.

A general synthetic route to [4-(Adamantan-1-yl)phenyl]boronic acid via Suzuki-Miyaura coupling is outlined below:

Figure 1. Suzuki-Miyaura coupling for [4-(Adamantan-1-yl)phenyl]boronic acid.

Experimental Protocol: Synthesis of [4-(Adamantan-1-yl)phenyl]boronic acid via Suzuki-Miyaura Coupling

-

Materials: 1-bromoadamantane, 4-bromophenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., potassium carbonate), and a solvent system (e.g., a mixture of dioxane and water).

-

Procedure:

-

In a reaction vessel purged with an inert gas (e.g., argon), dissolve 1-bromoadamantane and 4-bromophenylboronic acid in the solvent system.

-

Add the palladium catalyst and the base to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using a suitable analytical technique (e.g., thin-layer chromatography or liquid chromatography-mass spectrometry).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up to remove inorganic salts and the catalyst.

-

Extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the pure [4-(Adamantan-1-yl)phenyl]boronic acid.

-

Grignard Reaction

An alternative synthetic route involves the use of a Grignard reagent. This method is particularly useful for preparing adamantyl phenylboronic acids with different substitution patterns.

Figure 2. Grignard reaction for adamantyl phenylboronic acid synthesis.

Experimental Protocol: Synthesis of Adamantyl Phenylboronic Acid via Grignard Reaction

-

Materials: An appropriate adamantyl-substituted phenyl bromide, magnesium turnings, anhydrous diethyl ether or tetrahydrofuran (THF), and a trialkyl borate (e.g., trimethyl borate or triisopropyl borate).

-

Procedure:

-

Activate the magnesium turnings in a flame-dried reaction vessel under an inert atmosphere.

-

Add a solution of the adamantyl-phenyl bromide in the anhydrous solvent dropwise to the magnesium turnings to initiate the formation of the Grignard reagent. The reaction is typically exothermic.

-

Once the Grignard reagent has formed, cool the reaction mixture in an ice bath.

-

Slowly add a solution of the trialkyl borate in the anhydrous solvent to the Grignard reagent.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully adding an acidic aqueous solution (e.g., dilute HCl).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate.

-

Purify the crude product to obtain the desired adamantyl phenylboronic acid.

-

Applications in Drug Development

The unique properties of adamantyl phenylboronic acids make them attractive scaffolds for the development of new therapeutic agents.

Enzyme Inhibition

Boronic acids are known to be potent inhibitors of serine proteases, where the boron atom forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site. The bulky adamantyl group can enhance binding affinity and selectivity for the target enzyme. While specific Ki values for adamantyl phenylboronic acids are not widely reported, related phenylboronic acid derivatives have shown significant inhibitory activity against enzymes like β-lactamases.[2]

| Compound | Enzyme | Inhibition Constant (Ki) |

| Phenylboronic Acid Derivatives | β-lactamases | Low micromolar to nanomolar range[2] |

Note: Data for adamantyl-specific derivatives is an area for further research.

Anticancer Activity

Phenylboronic acid derivatives have demonstrated promising anticancer properties.[2] Their mechanism of action can involve the inhibition of key enzymes in cancer cell signaling pathways or targeting the overexpressed sialic acid on the surface of cancer cells.[2] The incorporation of an adamantyl group can potentially enhance the antiproliferative activity.

| Compound/Derivative | Cancer Cell Line | IC50 Value |

| Phenylboronic Acid Derivatives | Various cancer cell lines | Micromolar range[1] |

| Adamantyl Chalcones | Pancreatic cancer (Miapaca2) | Active[4] |

Note: Specific IC50 values for adamantyl phenylboronic acids against a range of cancer cell lines are needed for a comprehensive understanding of their potential.

Drug Delivery Systems

The ability of phenylboronic acids to bind with diols, such as those found in saccharides, has been exploited in the development of glucose-responsive drug delivery systems.[5] Nanoparticles decorated with adamantyl phenylboronic acid can be designed to release their cargo, such as insulin, in response to changes in glucose concentration. The adamantyl group can also act as a lipophilic anchor to improve the stability and drug-loading capacity of these nanocarriers.

Adamantyl Phenylboronic Acids as Chemical Sensors

The reversible interaction of the boronic acid moiety with diols forms the basis of their application as chemical sensors, particularly for biologically important molecules like glucose and for the detection of reactive oxygen species (ROS).

Glucose Sensing

Fluorescent sensors based on phenylboronic acids can detect glucose through changes in their fluorescence emission upon binding.[3][6] The adamantyl group can be incorporated to modulate the sensor's properties, such as its solubility and binding affinity.

Figure 3. Principle of a fluorescent glucose sensor.

Performance of Phenylboronic Acid-Based Glucose Sensors:

| Sensor Type | Analyte | Detection Range | Key Features |

| Fluorescent Probes | Glucose | Millimolar range[7] | High sensitivity and selectivity[6] |

| Hydrogel-based Sensors | Glucose | Physiological concentrations[8] | Reversible swelling/shrinking response[8] |

Note: Quantitative data for adamantyl-specific sensors is an active area of research.

Reactive Oxygen Species (ROS) Detection

Phenylboronic acids can be oxidized by certain ROS, such as hydrogen peroxide, leading to a change in their fluorescence properties. This has been utilized to develop fluorescent probes for ROS detection in biological systems. The adamantyl group can enhance the probe's stability and cellular uptake.

Conclusion and Future Perspectives

Adamantyl phenylboronic acids represent a promising class of compounds with a wide range of potential applications in drug discovery and sensor technology. Their unique structural features, combining the lipophilicity and steric bulk of the adamantane moiety with the versatile reactivity of the phenylboronic acid group, provide a strong foundation for the design of novel molecules with tailored properties.

Future research in this area should focus on:

-

Synthesis of Diverse Libraries: The development of efficient synthetic methods to create a wider variety of adamantyl phenylboronic acid derivatives with different substitution patterns is crucial for comprehensive structure-activity relationship (SAR) studies.

-

Quantitative Biological Evaluation: There is a pressing need for more quantitative data, such as IC50 and Ki values, for adamantyl phenylboronic acids against a broad range of biological targets.

-

Advanced Sensor Development: The design and fabrication of highly sensitive and selective sensors based on adamantyl phenylboronic acids for the detection of various biologically relevant analytes.

-

In Vivo Studies: Translating the promising in vitro results into in vivo studies is essential to validate the therapeutic potential of these compounds.

By addressing these areas, the full potential of adamantyl phenylboronic acids can be unlocked, paving the way for the development of new and effective drugs and diagnostic tools.

References

- 1. [4-(Adamantan-1-yl)phenyl]boronic acid | 1527479-23-7 | Benchchem [benchchem.com]

- 2. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. New Adamantyl Chalcones: Synthesis, Antimicrobial and Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling with 3-(1-Adamantyl)-4-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and protocols for the use of 3-(1-Adamantyl)-4-methoxyphenylboronic acid in Suzuki-Miyaura coupling reactions.

The adamantyl moiety is a key structural feature in numerous approved drugs, including antivirals and agents for Alzheimer's and Parkinson's disease. Its unique three-dimensional, rigid, and lipophilic nature is often exploited in drug design to enhance binding affinity, improve pharmacokinetic properties, and explore the "three-dimensional space" of drug targets.[1][2] The incorporation of an adamantyl group can significantly increase the lipophilicity of a molecule, which can be beneficial for crossing the blood-brain barrier.[1] this compound is a valuable building block for introducing this bulky, lipophilic group into target molecules. A prominent application of this boronic acid is in the synthesis of Adapalene, a third-generation synthetic retinoid used in the treatment of acne.[2][3]

Synthesis of this compound

A reproducible and scalable method for the synthesis of this compound involves the use of a Grignard reagent prepared from 2-(1-adamantyl)-4-bromoanisole. The presence of lithium chloride (LiCl) is crucial for achieving high yields in the Grignard formation. The subsequent reaction with a trialkyl borate, such as trimethyl borate, followed by acidic workup, affords the desired boronic acid.[4]

Experimental Protocol: Synthesis of this compound[5]

-

Grignard Reagent Formation:

-

To a flask containing magnesium filings (1.5 eq) and anhydrous lithium chloride (2-3 eq) under an inert atmosphere (e.g., argon), add dry tetrahydrofuran (THF).

-

Initiate the reaction by adding a small amount of 1,2-dibromoethane.

-

Slowly add a solution of 2-(1-adamantyl)-4-bromoanisole (1 eq) in dry THF to the activated magnesium suspension at 0-5 °C.

-

Stir the mixture at this temperature until the magnesium is consumed.

-

-

Borylation:

-

Cool the Grignard reagent solution to -70 °C.

-

Slowly add trimethyl borate (1.5-2 eq) to the cooled solution, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Workup and Isolation:

-

Cool the reaction mixture in an ice bath and slowly add a solution of hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or precipitation to yield this compound as a solid.

-

Suzuki-Miyaura Coupling Reactions

This compound is a sterically hindered boronic acid. Successful Suzuki-Miyaura coupling reactions with this substrate often require careful selection of the catalyst, ligand, base, and solvent to overcome the steric hindrance.[5][6]

General Considerations for Coupling with Sterically Hindered Substrates:

-

Catalyst/Ligand System: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective in promoting the coupling of sterically hindered partners.[6] Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.

-

Base: The choice of base is critical. For sterically demanding couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).

-

Solvent: Aprotic polar solvents such as dioxane, THF, or toluene, often in combination with water, are commonly used.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Methyl 6-bromo-2-naphthoate[5]

This protocol is based on the synthesis of a precursor to Adapalene.

-

Reaction Setup:

-

In a reaction vessel, combine this compound (1.05 eq), methyl 6-bromo-2-naphthoate (1 eq), and a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.5 mol%) or palladium acetate (Pd(OAc)₂, 0.5 mol%).

-

Add a suitable phosphine ligand if the palladium source is not pre-ligated.

-

Add the base, for example, an aqueous solution of potassium phosphate (K₃PO₄, 2.8 eq).

-

Add a suitable solvent system, such as a mixture of toluene and water.

-

-

Reaction Execution:

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the mixture to a temperature between 80 °C and 100 °C and stir vigorously until the reaction is complete (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate, can be purified by column chromatography on silica gel.

-

Data Presentation

The following tables summarize representative quantitative data for the synthesis of the boronic acid and its subsequent Suzuki-Miyaura coupling.

Table 1: Synthesis of this compound [4]

| Starting Material | Grignard Conditions | Borating Agent | Yield (%) |

| 2-(1-Adamantyl)-4-bromoanisole | Mg, LiCl (3 eq), THF, 0-5°C | Trimethyl borate | 62 |

| 2-(1-Adamantyl)-4-bromoanisole | Mg, LiCl (2 eq), THF, 0-5°C | Trimethyl borate | 63 |

| 2-(1-Adamantyl)-4-bromoanisole | Mg, LiCl (3 eq), THF, -70°C | Trimethyl borate | 69 |

| 2-(1-Adamantyl)-4-bromoanisole | Mg, no LiCl, THF | Trimethyl borate | 3 |

Table 2: Suzuki-Miyaura Coupling of this compound Derivatives with Methyl 6-bromo-2-naphthoate [4]

| Boronic Acid Derivative | Palladium Source (mol%) | Base | Solvent | Product | Yield (%) |

| This compound | Pd₂(dba)₃ (0.5) | K₃PO₄ (aq) | Toluene | Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate | 86 |

| This compound pinacol ester | Pd(OAc)₂ (0.5) | K₃PO₄ (aq) | Toluene | Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate | 87 |

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

- 1. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. Suzuki Coupling [organic-chemistry.org]

Application Notes and Protocols: 3-(1-Adamantyl)-4-methoxyphenylboronic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction